[(2,5-Dibromophenyl)sulfonyl]cyclohexylmethylamine
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Overview
Description
[(2,5-Dibromophenyl)sulfonyl]cyclohexylmethylamine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two bromine atoms attached to the benzene ring, along with a cyclohexyl and a methyl group attached to the nitrogen atom of the sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dibromophenyl)sulfonyl]cyclohexylmethylamine typically involves the bromination of N-cyclohexyl-N-methylbenzene-1-sulfonamide. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and bromine, with strict control over reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Dibromophenyl)sulfonyl]cyclohexylmethylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: The major products include substituted sulfonamides with various functional groups.
Reduction Reactions: The major products are amines or alcohols.
Oxidation Reactions: The major products are sulfone derivatives.
Scientific Research Applications
[(2,5-Dibromophenyl)sulfonyl]cyclohexylmethylamine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use as an antimicrobial agent due to its sulfonamide group.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of [(2,5-Dibromophenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, making it a potential antimicrobial agent. The bromine atoms and the cyclohexyl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dibromo-N-cyclohexylbenzene-1-sulfonamide
- 2,5-dibromo-N-methylbenzene-1-sulfonamide
- 2,5-dibromo-N-cyclohexyl-N-ethylbenzene-1-sulfonamide
Uniqueness
[(2,5-Dibromophenyl)sulfonyl]cyclohexylmethylamine is unique due to the presence of both cyclohexyl and methyl groups attached to the nitrogen atom of the sulfonamide group. This structural feature enhances its stability and reactivity compared to similar compounds. Additionally, the presence of two bromine atoms on the benzene ring provides unique opportunities for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C13H17Br2NO2S |
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Molecular Weight |
411.15 g/mol |
IUPAC Name |
2,5-dibromo-N-cyclohexyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H17Br2NO2S/c1-16(11-5-3-2-4-6-11)19(17,18)13-9-10(14)7-8-12(13)15/h7-9,11H,2-6H2,1H3 |
InChI Key |
RFAZVXLXHROWEZ-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
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